![molecular formula C9H10FN3O3 B1670336 Dexelvucitabine CAS No. 134379-77-4](/img/structure/B1670336.png)
Dexelvucitabine
Overview
Description
Dexelvucitabine is a cytidine nucleoside analog and nucleoside reverse transcriptase inhibitor. It was initially developed as an experimental agent for the management of human immunodeficiency virus infection. This compound inhibits the replication of human immunodeficiency virus-1 in vitro .
Mechanism of Action
Target of Action
Dexelvucitabine primarily targets the Reverse transcriptase/RNaseH in the Human immunodeficiency virus 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral drugs.
Mode of Action
As a cytidine nucleoside analog and nucleoside reverse transcriptase inhibitor , this compound integrates into the viral DNA during replication. It inhibits the action of the reverse transcriptase enzyme, thereby preventing the virus from replicating its genetic material and proliferating .
Biochemical Pathways
It is known that the drug interferes with the viral replication process, which is a critical pathway for the survival and proliferation of hiv-1 .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication . By blocking the action of the reverse transcriptase enzyme, it prevents the virus from replicating its genetic material, thereby reducing the viral load and slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
Dexelvucitabine plays a significant role in biochemical reactions as a nucleoside reverse transcriptase inhibitor. It inhibits the replication of HIV-1 by interacting with the reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA from RNA. This interaction is crucial for its antiviral activity. This compound also interacts with other biomolecules such as cellular kinases, which phosphorylate the compound to its active triphosphate form .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In HIV-infected cells, it inhibits viral replication, leading to a decrease in viral load. This compound influences cell signaling pathways by interfering with the reverse transcription process, which is essential for viral replication. Additionally, this compound can impact gene expression and cellular metabolism by integrating into the host cell’s DNA, leading to potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into the viral DNA during reverse transcription. Once phosphorylated to its active form, this compound triphosphate competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication. This compound also inhibits the activity of the reverse transcriptase enzyme, further preventing the synthesis of viral DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound can maintain its antiviral activity for extended periods in vitro. Its long-term effects on cellular function, including potential cytotoxicity, have been a concern, leading to the discontinuation of its development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has shown efficacy in reducing viral load. At higher doses, this compound has been associated with toxic effects, including hyperlipasemia and potential damage to pancreatic cells. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phosphorylation by cellular kinases to form its active triphosphate metabolite, which is essential for its antiviral activity. The compound is also subject to deamination and other metabolic processes that can influence its efficacy and toxicity. Understanding these pathways is crucial for optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It relies on nucleoside transporters for cellular uptake and is distributed to different cellular compartments where it exerts its antiviral effects. The compound’s distribution can affect its localization and accumulation, influencing its overall efficacy and potential toxicity .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it integrates into the host cell’s DNA. This localization is critical for its antiviral activity, as it allows the compound to interfere with viral replication. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
The synthetic route for dexelvucitabine involves the preparation of 2’,3’-didehydro-2’,3’-dideoxy-5-fluorocytidine. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dexelvucitabine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Pharmacological Properties
Dexelvucitabine is a cytidine nucleoside analog that inhibits HIV-1 replication. It has been shown to have a long intracellular half-life and can effectively inhibit both wild-type and mutant strains of HIV-1. The compound's mechanism involves the formation of this compound triphosphate (DFC-TP), which competes with natural nucleotides for incorporation into viral DNA during reverse transcription.
Table 1: Key Pharmacological Properties of this compound
Property | Description |
---|---|
Chemical Structure | Cytidine nucleoside analog |
Mechanism of Action | Inhibition of HIV-1 reverse transcriptase |
Half-Life | Long intracellular half-life |
Resistance Profile | Effective against M184V and thymidine analogue mutations |
Clinical Trials and Efficacy
This compound advanced to Phase II clinical trials where it demonstrated a reduction in viral load among HIV-infected patients. However, the trials revealed significant safety issues, including a high incidence of grade 4 hyperlipasemia, leading to the cessation of further development.
Case Study Insights
- Study 203 : This Phase II trial reported a 50% incidence rate of grade 4 hyperlipasemia when this compound was combined with didanosine (ddI). The trial highlighted that while this compound showed antiviral activity, its safety profile was unacceptable for continued use .
- Combination Therapy Studies : Research indicated that combining this compound with lamivudine (3TC) resulted in additive-to-synergistic effects in primary human peripheral blood mononuclear cells infected with HIV-1. However, high concentrations of 3TC adversely affected DFC-TP levels, suggesting careful dose management is necessary when using these drugs together .
- Resistance Mechanisms : The emergence of resistance mutations such as K65R in HIV-1 was noted during treatment with this compound. Studies showed that certain mutations could significantly reduce the drug's efficacy, emphasizing the need for ongoing monitoring in clinical settings .
Comparison with Similar Compounds
Dexelvucitabine is similar to other nucleoside reverse transcriptase inhibitors, such as lamivudine and zidovudine. it has unique structural features, including the presence of a fluorine atom and a dihydrofuran ring, which contribute to its specific chemical properties and mechanism of action. Other similar compounds include:
Lamivudine: A nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus and hepatitis B virus infections.
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus infection
This compound’s uniqueness lies in its specific chemical structure and its potential, though ultimately unsuccessful, application in the treatment of human immunodeficiency virus infection.
Biological Activity
Dexelvucitabine, also known as DFC or Reverset, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its potential in the treatment of HIV-1. Despite its promising antiviral activity, the development of this compound has faced significant challenges due to safety concerns. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, efficacy, and associated adverse effects.
Overview of this compound
This compound is a β-D-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine designed to inhibit the replication of HIV by targeting reverse transcriptase. It was developed as part of the next generation of NRTIs with enhanced activity against HIV strains resistant to existing therapies.
Pharmacokinetics
This compound exhibits a long half-life, approximately 100 hours, which allows for once-daily dosing. The pharmacokinetic profile shows variable bioavailability influenced by interactions with other drugs, particularly ritonavir, which can inhibit efflux transporters in the gut .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | ~100 hours |
Bioavailability | Variable |
Maximum Concentration (Cmax) | Dependent on dosage |
Area Under Curve (AUC) | Dose-dependent |
Antiviral Activity
In vitro studies have demonstrated that this compound has a significantly improved antiviral effect against wild-type HIV isolates compared to other NRTIs like lamivudine. The 50% inhibitory concentration (IC50) for this compound is approximately 1 ng/ml in peripheral blood mononuclear cells (PBMCs) . Furthermore, it shows enhanced activity against nucleoside-resistant variants of HIV, particularly those with mutations associated with resistance to zidovudine and tenofovir .
Combination Therapy and Drug Interactions
Research indicates that this compound can be effectively combined with other antiretroviral agents such as lamivudine. Studies have shown additive to synergistic effects when these drugs are used together in infected PBMCs . However, high concentrations of lamivudine can reduce the levels of this compound metabolites, suggesting a potential need for dose adjustments when used in combination .
Clinical Trials and Efficacy
This compound advanced to Phase II clinical trials where it demonstrated log reductions in viral load. For instance, single doses of 50 mg, 100 mg, and 200 mg resulted in reductions of −0.45, −0.42, and −0.27 log10 copies/ml respectively . However, clinical development was halted due to safety concerns arising from high incidences of grade 4 hyperlipasemia observed during trials. Specifically, a study reported a 40% incidence rate of this condition when administered at higher doses without concurrent use of lamivudine or emtricitabine .
Table 2: Clinical Trial Results for this compound
Dose (mg) | Log Reduction in Viral Load | Incidence of Grade 4 Hyperlipasemia |
---|---|---|
50 | -0.45 | Not reported |
100 | -0.42 | Not reported |
200 | -0.27 | 40% |
Safety Profile
The primary safety concern associated with this compound is its potential to cause hyperlipasemia and pancreatitis. In Phase II trials, participants taking higher doses exhibited an unacceptably high incidence of these adverse effects . Due to these findings, further development was deemed not in the best interest of patients.
Properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158678 | |
Record name | Dexelvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134379-77-4 | |
Record name | Reverset | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134379-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexelvucitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexelvucitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexelvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXELVUCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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